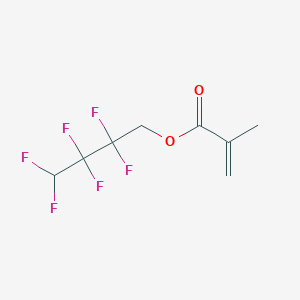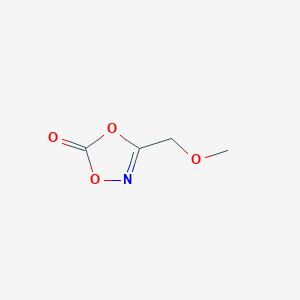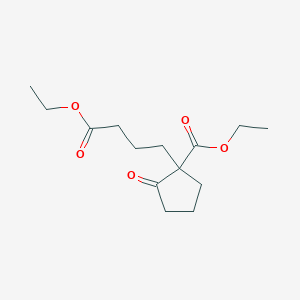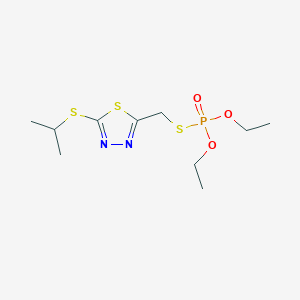
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a phosphorothioate group, diethyl ester groups, and a thiadiazole ring. Its molecular formula is C10H19N2O4PS, and it has a molecular weight of 294.308 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methanol. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purity of the final product is ensured through multiple purification steps, including recrystallization and column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the diethyl ester groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various alkyl or aryl phosphorothioates.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester has several scientific research applications:
Agriculture: Used as a pesticide due to its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects.
Pharmaceuticals: Investigated for its potential as an antiviral and anticancer agent.
Biology: Studied for its effects on various biological pathways and its potential as a biochemical tool.
Wirkmechanismus
The mechanism of action of Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in their death .
Vergleich Mit ähnlichen Verbindungen
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester can be compared with other similar compounds such as:
Phosphorothioic acid, O,O-diethyl S-((1-cyano-1-methylethyl)carbamoyl)methyl ester: Similar in structure but contains a cyano group instead of a thiadiazole ring.
Phosphorodithioic acid, O,O-diethyl ester: Contains a dithioate group instead of a phosphorothioate group.
Phosphorothioic acid, O,O-diethyl S-((2-chloroethyl)thio)methyl ester: Contains a chloroethyl group instead of a thiadiazole ring.
These comparisons highlight the unique structural features of this compound, particularly the presence of the thiadiazole ring, which contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
38091-01-9 |
|---|---|
Molekularformel |
C10H19N2O3PS3 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylsulfanylmethyl)-5-propan-2-ylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H19N2O3PS3/c1-5-14-16(13,15-6-2)17-7-9-11-12-10(19-9)18-8(3)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
DIVMLIPDWPNYIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)SCC1=NN=C(S1)SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


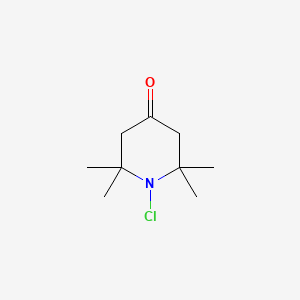
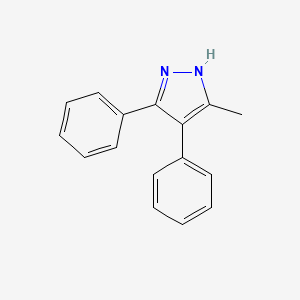
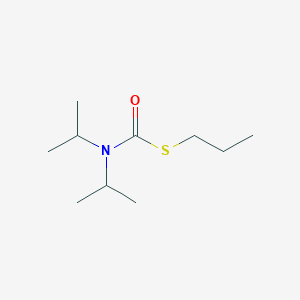
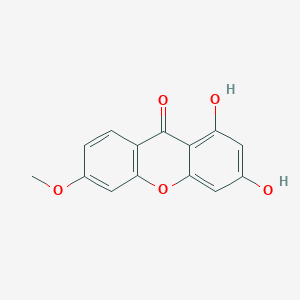
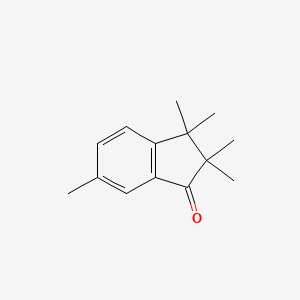
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)
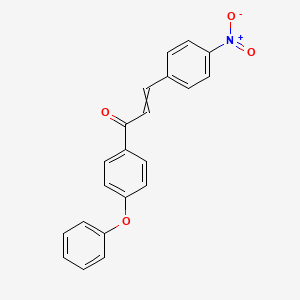
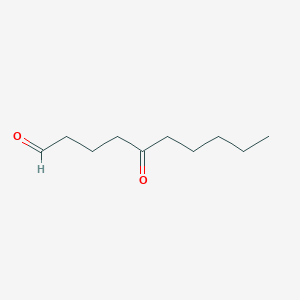
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
